5,6-trans-Tafluprost
Description
Overview of Prostaglandin (B15479496) F2α Analogs as Therapeutic Agents
Prostaglandin F2α (PGF2α) analogs are a cornerstone in the management of open-angle glaucoma and ocular hypertension. wikipedia.orgjst.go.jpnih.gov These synthetic compounds mimic the natural PGF2α, a potent bioactive lipid, and primarily function by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP). wikipedia.orgjst.go.jp The class includes well-established drugs such as Latanoprost (B1674536), Travoprost, Bimatoprost, and Tafluprost (B1681877). wikipedia.orgnih.govmdpi.com Beyond their primary use in glaucoma, the side effects of these analogs, such as hypertrichosis (eyelash growth) and hyperpigmentation, have led to their exploration in other therapeutic areas, including alopecia and vitiligo. nih.govresearchgate.net
Significance of Geometric Isomerism in Prostaglandin Analogs
The biological activity of prostaglandin analogs is profoundly influenced by their stereochemistry, which includes both optical and geometric isomerism. ontosight.aigoogle.com Geometric isomers, also known as cis-trans isomers, arise from the restricted rotation around a double bond. In the context of PGF2α analogs, the geometry of the double bond in the alpha-chain (specifically at the C5-C6 position) is a critical determinant of the molecule's three-dimensional shape and, consequently, its ability to bind to the prostaglandin F (FP) receptor. researchgate.netnih.gov The naturally occurring and most active form of many prostaglandin analogs possesses a cis (Z) configuration at this double bond. researchgate.net The trans (E) isomer, in contrast, often exhibits different and sometimes reduced biological activity. researchgate.net This highlights the necessity of selective synthesis and analysis of these isomers in drug development. google.comresearchgate.net
Contextualizing 5,6-trans-Tafluprost within Prostaglandin F2α Analog Chemistry
Tafluprost is a fluorinated PGF2α analog that is distinguished by the substitution of two fluorine atoms at the C-15 position, a modification that enhances its metabolic stability. mdpi.comdovepress.com It is a prodrug that is hydrolyzed in the eye to its active form, tafluprost acid. pharmaffiliates.comtandfonline.com this compound is a geometric isomer and a known impurity of Tafluprost. pharmaffiliates.comchemicea.comcleanchemlab.com It differs from Tafluprost in the configuration of the double bond in the alpha-chain, possessing a trans (E) geometry instead of the cis (Z) geometry. researchgate.netchemicea.com This seemingly minor structural alteration can have significant implications for the molecule's pharmacological profile.
Research Gaps and Motivations for Investigating this compound
While the synthesis and activity of Tafluprost are well-documented, there is a comparative lack of in-depth public research specifically focused on the biological activity and pharmacological properties of its 5,6-trans isomer. The primary motivation for investigating this compound stems from the need to fully understand the structure-activity relationship of Tafluprost and its related compounds. Characterizing the receptor binding affinity and functional activity of this isomer is crucial for several reasons:
Impurity Profiling: As a known impurity, understanding the biological impact of this compound is essential for setting acceptable limits in pharmaceutical formulations.
Structure-Activity Relationship (SAR) Studies: Comparing the activity of the cis and trans isomers provides valuable insights into the specific structural requirements for potent FP receptor agonism. This knowledge can guide the design of future prostaglandin analogs with improved efficacy and selectivity.
Pharmacological Tool: Isolating and studying the pure isomer can provide a valuable tool for probing the intricacies of the FP receptor and its signaling pathways.
The investigation into this compound is therefore driven by both pharmaceutical quality control considerations and a fundamental scientific interest in the nuanced effects of geometric isomerism on drug action.
Interactive Data Table: Properties of Tafluprost and its Isomer
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Stereochemistry at C5-C6 |
| Tafluprost | C25H34F2O5 | 452.53 | 209860-87-7 | cis (Z) |
| This compound | C25H34F2O5 | 452.53 | 1563176-58-8 | trans (E) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1563176-58-8 |
|---|---|
Molecular Formula |
C25H34F2O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3+,15-14+/t20-,21-,22+,23-/m1/s1 |
InChI Key |
WSNODXPBBALQOF-WGBHBAPNSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Control of 5,6 Trans Tafluprost
Historical and Current Synthetic Routes to Prostaglandin (B15479496) F2α Analogs
The synthesis of prostaglandins (B1171923) has evolved significantly since the landmark total synthesis by E.J. Corey. Modern strategies continue to build upon these foundations, introducing innovative methods to enhance efficiency, scalability, and stereochemical control.
Convergent Synthesis Strategies
Convergent synthesis, where complex molecules are assembled from smaller, independently prepared fragments, is a cornerstone of prostaglandin manufacturing. This approach allows for flexibility and efficiency, particularly on an industrial scale.
A foundational strategy in prostaglandin synthesis is the "Corey lactone" approach. This method utilizes a bicyclic lactone intermediate that contains the necessary stereochemical information for the cyclopentane (B165970) core. The α- and ω-side chains are then installed sequentially onto this core. The first synthesis of tafluprost (B1681877), for example, started from a Corey aldehyde derivative. mdpi.com This linear sequence involved:
Installation of the ω-chain via a Horner–Wadsworth–Emmons reaction. mdpi.com
Difluorination of the resulting 15-one intermediate. mdpi.com
Reduction of the lactone to a lactol. mdpi.com
Addition of the α-chain via a Wittig reaction to form the crucial cis-5,6 double bond. mdpi.com
More recent innovations have focused on improving convergence. A novel route employs a Julia–Lythgoe olefination to couple a structurally advanced prostaglandin phenylsulfone, containing the pre-installed α-chain, with an aldehyde synthon for the ω-chain. mdpi.com This strategy is notable because the same phenylsulfone intermediate can be used for the parallel synthesis of several commercially available PGF2α analogs, significantly reducing manufacturing costs. mdpi.com A key step in this pathway is the deoxydifluorination of a trans-13,14-en-15-one intermediate using reagents like Deoxo-Fluor. mdpi.com
| Strategy Feature | Classic Corey-based Route | Modern Convergent Route (Julia-Lythgoe) |
|---|---|---|
| Key Intermediate | Corey Aldehyde | Advanced Phenylsulfone Intermediate |
| Key Coupling Reactions | Horner-Wadsworth-Emmons, Wittig Olefination | Julia-Lythgoe Olefination |
| Chain Installation | Sequential (ω-chain then α-chain) | Convergent (coupling of complex α- and ω-chain fragments) |
| Versatility | Adaptable, but often requires unique pathways for different analogs | A common intermediate can be used for multiple PGF2α analogs mdpi.com |
Asymmetric Synthetic Approaches
While many syntheses rely on chiral starting materials like the Corey lactone, catalytic asymmetric approaches, where stereochemistry is controlled by a chiral catalyst, represent the cutting edge of synthetic efficiency. acs.org An innovative asymmetric synthesis of Tafluprost has been developed that involves the symmetrization and subsequent desymmetrization of a racemic precursor to control the stereochemistry of the cyclopentane core. acs.orgnih.gov
This modular approach features two critical metal-catalyzed reactions:
Rhodium-catalyzed Suzuki–Miyaura reaction : This step couples a racemic bicyclic allyl chloride with an alkenyl boronic acid. The use of a chiral phosphine (B1218219) ligand is crucial for establishing both high diastereoselectivity and enantioselectivity, thereby setting the absolute stereochemistry of the molecule. acs.orgacs.org
Palladium-catalyzed Tsuji–Trost reaction : This allylic substitution introduces the second side chain with high regio- and diastereoselectivity. acs.orgacs.org
The choice of ligand in the Suzuki-Miyaura coupling was found to be critical for achieving high isomeric purity. acs.org
| Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|
| (R)-BINAP | >20:1 | 77 | 68 |
| (R,R)-Me-DuPhos | 15:1 | 80 | 72 |
| (R)-SEGPHOS | 14:1 | 90 | 75 |
| (R)-DM-SEGPHOS | 15:1 | 90 | 79 |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic methods combine the selectivity of biocatalysts with the practicality of traditional chemical reactions. These strategies are particularly effective for establishing key stereocenters with high enantiopurity early in a synthetic sequence. A concise chemoenzymatic route to prostaglandins has been developed that can be scaled to produce grams, and even tens of grams, of material. bohrium.comresearchgate.netnih.gov
The core of this strategy is the enzymatic desymmetrization of a simple starting material to produce a chiral cyclopentane core, which serves as a radical equivalent of the Corey lactone. researchgate.netnih.gov This highly enantioselective step is followed by chemical transformations to complete the synthesis. Key features of this approach include:
Enzymatic Baeyer–Villiger oxidation : An engineered enzyme is used to create a chiral lactone intermediate with high enantioselectivity (e.g., 95-97% ee). thieme-connect.com
Nickel-catalyzed cross-couplings and Wittig reactions : These cost-effective chemical methods are used to sequentially install the lipid side chains onto the chiral core. bohrium.comresearchgate.net
This integration of enzymatic and chemical steps allows for the synthesis of Prostaglandin F2α in as few as five steps on a 10-gram scale, offering a cost-efficient pathway that could make these drugs more accessible. bohrium.comresearchgate.net
Formation Mechanisms of 5,6-trans-Tafluprost during Synthesis
Tafluprost is defined by the cis (or Z) geometry of the double bond in its α-chain at the C5-C6 position. The corresponding 5,6-trans (or E) isomer is a geometric isomer and a known process-related impurity that must be controlled to meet pharmaceutical standards. synzeal.comoup.com
Stereoselective Reaction Pathways and Side Reactions
The formation of the desired 5,6-cis double bond is almost universally accomplished via the Wittig reaction. mdpi.com This reaction involves the coupling of a lactol (derived from the cyclopentane core) with a phosphorus ylide, typically generated from 4-carboxybutyltriphenylphosphonium bromide. mdpi.comgoogle.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
The formation of the unwanted this compound can occur if the Wittig reaction is not perfectly stereoselective. Non-stabilized ylides, like the one used for the α-chain, generally favor the formation of Z-alkenes (cis) through a kinetically controlled pathway involving a betaine (B1666868) intermediate. However, side reactions or suboptimal conditions can lead to equilibration or alternative reaction pathways that produce the more thermodynamically stable E-alkene (trans). oup.com Therefore, the presence of the 5,6-trans isomer is often a direct consequence of incomplete stereoselectivity in this crucial C-C bond-forming step.
Influence of Reagents and Conditions on Isomeric Purity
Controlling the formation of this compound requires careful optimization of the reagents and conditions used during the synthesis, particularly for the Wittig reaction.
Factors influencing the cis/trans ratio in the Wittig Reaction:
Ylide Type : Non-stabilized ylides are essential for favoring the cis product.
Solvents : Aprotic, non-polar solvents are generally preferred to stabilize the kinetic cis-oxaphosphetane intermediate.
Temperature : Low temperatures typically enhance the kinetic control, favoring the cis isomer.
Salt Effects : The presence of lithium salts can disrupt the kinetic pathway and lead to lower cis selectivity. Performing the reaction under "salt-free" conditions is a common strategy to maximize the yield of the Z-alkene.
The importance of controlling isomeric purity is underscored by the development of specific analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), designed to separate and quantify the 5,6-trans isomer from Tafluprost. oup.comnih.gov These methods are critical for quality control in the manufacturing of the active pharmaceutical ingredient. oup.com
Strategies for Minimizing this compound Formation
The formation of this compound is a critical challenge in the synthesis of Tafluprost. Several strategies have been developed to control the stereochemistry of the C5-C6 double bond, leading to a higher yield of the desired cis-isomer.
Another critical step that dictates the cis/trans ratio at the C5-C6 position is the Wittig reaction. The first synthesis of Tafluprost utilized a Wittig olefination of a lactol intermediate with an ylide prepared from 4-carboxybutyltriphenylphosphonium bromide to introduce the α-chain, leading to a cis-5,6-alkene mdpi.com. The choice of reagents and reaction conditions in this step is paramount for ensuring high cis-selectivity.
A significant strategy to minimize the 5,6-trans isomer involves the use of lactone intermediates. It has been demonstrated that the 1,9-lactones of prostaglandins, including Tafluprost, can be used as a purification step to obtain the corresponding prostaglandins substantially free of the 5,6-trans isomer. Tafluprost and its free acid form are not solids that can be easily purified by crystallization. However, the 1,9-lactone of Tafluprost is a crystalline compound. By isolating and crystallizing this 11,15-unprotected hydroxyl lactone intermediate, the amount of the 5,6-trans isomer can be reduced to below 0.1%.
| Intermediate | Isomer Ratio (trans) After Crystallization |
| 1,9-Lactone of Tafluprost | < 0.1% |
This interactive table highlights the effectiveness of using crystalline lactone intermediates for isomeric purity control.
Due to the difficulty in completely preventing the formation of the 5,6-trans isomer during synthesis, effective purification methods are essential. Conventional purification techniques like column chromatography or flash chromatography are often insufficient to achieve the high purity of Tafluprost (≥98%) required for pharmaceutical applications, as they struggle to separate the cis and trans isomers effectively google.com.
Preparative High-Performance Liquid Chromatography (HPLC) has been shown to be a successful method for reducing the this compound impurity google.com. This technique offers better separation efficiency and can significantly improve the purity of the final product. A patent discloses a method using preparative HPLC with a silica gel stationary phase and an eluent of isopropanol/n-hexane to effectively reduce the this compound impurity google.com.
Furthermore, a novel, simple, and sensitive stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination of the geometric trans isomer and other related substances in the active pharmaceutical ingredient of Tafluprost researchgate.netnih.gov. This analytical method is crucial for quality control and for ensuring the final product meets the required purity standards.
| Purification Method | Efficiency in Removing this compound |
| Column Chromatography | Low |
| Flash Chromatography | Low |
| Preparative HPLC | High google.com |
This interactive table compares the efficiency of different purification techniques for removing the this compound isomer.
Derivatization of this compound and Related Analogs
The derivatization of prostaglandins is a common strategy to modify their physicochemical properties and biological activity. While the focus of derivatization is primarily on the active cis-isomer (Tafluprost), the synthesis of related analogs provides insight into the chemical possibilities.
The synthesis of ester and amide derivatives of Tafluprost has been reported. A convergent synthesis of Tafluprost also describes the preparation of Tafluprost methyl ester and Tafluprost ethyl amide mdpi.com. In this synthesis, the deprotection of acetyl and 2,2-bis(acetoxymethyl)propyl groups from a difluorinated intermediate yields the Tafluprost methyl ester. This ester can then be hydrolyzed to Tafluprost acid, which is subsequently esterified to produce Tafluprost. The Tafluprost can then be amidated with an aqueous solution of ethylamine to yield Tafluprost ethyl amide. The crude amide is then purified by silica gel flash chromatography mdpi.com.
It is important to note that the existing literature focuses on the derivatization of the biologically active 5,6-cis-Tafluprost. There is no specific information available on the synthesis of ester and amide derivatives of the this compound isomer, as it is considered an impurity to be removed during the manufacturing process.
Advanced Analytical Methodologies for 5,6 Trans Tafluprost Resolution and Quantification
Chromatographic Techniques for Geometric Isomer Separation
The structural similarity between Tafluprost (B1681877) and its 5,6-trans isomer presents a significant analytical challenge. However, modern chromatographic techniques have proven effective in achieving their separation, which is crucial for quality control in pharmaceutical formulations.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantitative determination of 5,6-trans-Tafluprost along with other related substances in the active pharmaceutical ingredient (API). nih.govoup.comresearchgate.net This method is designed to be simple, sensitive, and specific, allowing for the accurate measurement of the geometric isomer.
The selection of an appropriate stationary phase is critical for the successful chromatographic separation of closely related compounds. For the analysis of Tafluprost and its isomers, a C18 analytical column is a common and effective choice. nih.govoup.comoup.com The non-polar nature of the C18 stationary phase provides the necessary hydrophobicity to interact with the Tafluprost and this compound molecules, facilitating their separation based on subtle differences in their polarity and geometric structure. Specifically, a Kromasil C18 column with dimensions of 250 x 4.6 mm and a particle size of 5 μm has been utilized. oup.com Another study employed a HyperClone™ ODS (C18) column with dimensions of 150 × 4.6 mm and a 5 μm particle size. nih.govresearchgate.net
Mobile phase composition plays a pivotal role in achieving the desired resolution between the analyte of interest and its related impurities. A gradient elution technique is often employed to optimize the separation of Tafluprost and this compound. nih.govoup.comoup.com One effective mobile phase system consists of two components: Mobile Phase A and Mobile Phase B. Mobile Phase A is a mixture of water, methanol, and orthophosphoric acid in a ratio of 900:100:1 (v/v/v), while Mobile Phase B is a mixture of acetonitrile and water in a 900:100 (v/v) ratio. nih.govoup.com The gradient program, which involves varying the proportions of these two mobile phases over time, allows for the fine-tuning of the separation process, ensuring that both Tafluprost and its trans isomer are well-resolved from each other and from other potential impurities. The introduction of methanol into the mobile phase has been shown to significantly improve the resolution between Tafluprost and the 5,6-trans isomer. oup.com
Table 1: RP-HPLC Mobile Phase Composition
| Mobile Phase Component | Composition |
| Mobile Phase A | Water: Methanol: Orthophosphoric Acid (900:100:1 v/v/v) nih.govoup.com |
| Mobile Phase B | Acetonitrile: Water (900:100 v/v) nih.govoup.com |
Fine-tuning the instrumental parameters is the final step in developing a robust RP-HPLC method. For the separation of this compound, specific parameters have been optimized to achieve the best possible chromatographic performance. The flow rate of the mobile phase is a critical parameter affecting both the analysis time and the separation efficiency. For the analysis of related substances, a flow rate of 1.0 mL/min is typically used. nih.govresearchgate.netoup.com The column temperature is another important factor that can influence the viscosity of the mobile phase and the kinetics of the separation. A column temperature of 50°C has been found to be optimal for this analysis. nih.govresearchgate.netoup.com Detection is commonly carried out using a photodiode array (PDA) detector set at a wavelength of 210 nm, which provides good sensitivity for Tafluprost and its isomers. nih.govresearchgate.netoup.com
Table 2: Optimized RP-HPLC Instrumental Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min nih.govresearchgate.netoup.com |
| Column Temperature | 50°C nih.govresearchgate.netoup.com |
| Detector Wavelength | 210 nm (PDA) nih.govresearchgate.netoup.com |
HPLC Coupled with Fluorescence Detection
For enhanced sensitivity in the quantification of Tafluprost, High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector offers a powerful analytical approach. nih.govresearchgate.net This method leverages the native fluorescence of the Tafluprost molecule, allowing for its detection at very low concentrations.
The sensitivity and specificity of fluorescence detection are highly dependent on the selection of optimal excitation and emission wavelengths. For the analysis of Tafluprost, the native fluorescence of the compound is measured. Through optimization studies, the ideal excitation wavelength has been determined to be 220 nm, and the optimal emission wavelength has been identified as 292 nm. researchgate.netnih.govresearchgate.netnih.gov By using these specific wavelengths, the method can achieve high sensitivity, making it suitable for the analysis of low concentrations of Tafluprost. researchgate.netnih.gov
Table 3: Optimized Fluorescence Detection Wavelengths for Tafluprost
| Parameter | Wavelength (nm) |
| Excitation Wavelength | 220 researchgate.netnih.govresearchgate.netnih.gov |
| Emission Wavelength | 292 researchgate.netnih.govresearchgate.netnih.gov |
Chiral Chromatography for Enantiomeric and Diastereomeric Separation (General Principles)
Chiral chromatography is a specialized form of liquid chromatography used to separate stereoisomers, which are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. For pharmaceutical compounds, where one enantiomer may be therapeutically active while the other is inactive or even harmful, such separation is crucial. nih.gov The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). nih.gov
The fundamental principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling separation. The most widely utilized CSPs are based on selectors such as derivatized polysaccharides (e.g., cellulose and amylose), macrocyclic antibiotics (like vancomycin), proteins, and cyclodextrins. nih.govlcms.czwindows.net
The choice of mobile phase is also critical and depends on the CSP and the analyte. Three primary modes are used:
Normal-Phase Mode: Utilizes non-polar solvents like heptane and an alcohol modifier (e.g., 2-propanol). While effective, these solvents can be incompatible with mass spectrometry (MS) detection due to ionization suppression. lcms.cz
Reversed-Phase Mode: Employs aqueous-organic mobile phases, which are highly compatible with MS detection. Macrocyclic glycopeptide and cyclodextrin-based CSPs are often effective in this mode. lcms.cz
Polar-Organic Mode: Uses polar organic solvents like acetonitrile or methanol.
The development of a chiral separation method involves screening different combinations of CSPs and mobile phases to achieve optimal resolution between the enantiomers or diastereomers. mdpi.comresearchgate.net
Quantitative Analysis and Validation of this compound
The quantitative analysis of this compound, a critical geometric isomer and potential impurity of Tafluprost, requires highly sensitive and specific analytical methods. oup.comoup.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose. oup.comnih.gov The development of these methods is followed by a rigorous validation process to ensure their reliability, accuracy, and precision for their intended application, which is the quantitative determination of impurities or the assay of the active pharmaceutical ingredient (API). researchgate.net
Method Validation According to ICH Guidelines
Method validation is a mandatory process in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the more recent Q2(R2) guidelines. ich.orgeuropa.eufda.gov Validation demonstrates that an analytical procedure is suitable for its intended purpose by assessing a set of specific performance characteristics. ich.orgeuropa.eu For the quantitative analysis of this compound, this involves evaluating precision, accuracy, linearity, range, detection and quantification limits, and robustness. nih.govresearchgate.net
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed at two levels as per ICH guidelines: repeatability and intermediate precision. ich.org
Repeatability (Intra-assay precision): Expresses the precision under the same operating conditions over a short interval. This is often determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations). ich.org
Intermediate Precision: Assesses the effect of random events on the analytical procedure's precision by studying variations within the same laboratory, such as different days, analysts, or equipment. ich.org
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples spiked with known amounts of the analyte (e.g., this compound). The accuracy is then calculated as the percentage of recovery of the known added amount or as the difference between the mean result and the accepted true value. ich.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.org
Studies on Tafluprost and its isomers have demonstrated high precision and accuracy. For instance, one HPLC method reported a relative standard deviation (RSD) of less than 5% for impurity analysis, indicating good precision. oup.com Another study found recovery averages of 100.13% ± 1.27%, demonstrating excellent accuracy. nih.govresearchgate.net
Table 1: Example of Precision and Accuracy Data for Tafluprost Impurity Analysis
| Parameter | Specification Level | % Recovery | RSD (%) |
|---|---|---|---|
| Accuracy | 50% | 96.4 | 1.01 |
| 100% | 96.9 | 0.87 | |
| 150% | 96.8 | 1.00 |
| Precision | Repeatability (n=6) | N/A | 0.11-0.21 |
This table is generated based on data reported in a study for impurities of Tafluprost, including the trans isomer. oup.com
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. preprints.org The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
To establish linearity, solutions are prepared at a minimum of five different concentrations and analyzed. ich.org The results are then plotted (response vs. concentration) and evaluated statistically using linear regression. A correlation coefficient (r) close to 1 (typically >0.999) is considered evidence of a strong linear relationship. nih.govresearchgate.net The specified range is derived from these linearity studies. ich.org
Validated HPLC methods for Tafluprost have shown excellent linearity over various concentration ranges. For example, one method demonstrated linearity for Tafluprost from 0.05 to 2 µg/mL with a correlation coefficient of 0.9999. nih.govresearchgate.net Another method established linearity for impurities from the limit of quantification (LOQ) up to 0.225% of the API concentration. oup.com
Table 2: Linearity and Range Data from Different Analytical Methods for Tafluprost
| Method | Analyte | Range | Correlation Coefficient (r) |
|---|---|---|---|
| HPLC-Fluorescence nih.govresearchgate.net | Tafluprost | 0.05 - 2 µg/mL | 0.9999 |
| HPLC-UV dntb.gov.uaresearchgate.net | Tafluprost | 0.6 - 45 µg/mL | >0.999 |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
These limits are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ. oup.com They can also be calculated from the standard deviation of the response and the slope of the calibration curve. preprints.org The quantification limit must be validated with respect to precision and accuracy. oup.com
For the analysis of this compound as an impurity, low LOD and LOQ values are essential. Various studies have established these limits for Tafluprost and its related substances.
Table 3: LOD and LOQ Values for Tafluprost Analysis
| Method | Analyte | LOD | LOQ |
|---|---|---|---|
| HPLC-Fluorescence nih.govresearchgate.net | Tafluprost | 0.016 µg/mL | 0.048 µg/mL |
| HPLC-UV dntb.gov.uaresearchgate.net | Tafluprost | 0.18 µg/mL | 0.55 µg/mL |
Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. oup.com Common variations tested include changes in mobile phase composition, pH, column temperature, and flow rate. oup.comd-nb.info The method is considered robust if the resolution between critical peaks and other system suitability parameters remain within acceptable limits despite these changes. oup.com
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. oup.com It is a measure of the method's transferability.
In a study validating an RP-HPLC method for Tafluprost and its isomers, robustness was confirmed by deliberately altering conditions like flow rate and column temperature. The resolution between Tafluprost and the trans isomer remained greater than 2.0 under all varied conditions. oup.com Ruggedness was demonstrated by using different columns, analysts, and systems, with the relative standard deviation (%RSD) for each impurity remaining below 5%. oup.com
Spectroscopic Characterization for Isomeric Distinction (e.g., NMR for cis/trans distinction)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules and is particularly adept at distinguishing between geometric isomers like the cis and trans forms of Tafluprost. The distinction between cis and trans isomers via ¹H NMR is primarily based on the difference in the coupling constants (J-values) between the vinyl protons on the double bond.
In alkenes, the coupling constant for protons in a trans configuration is typically larger (¹J_trans ≈ 11-19 Hz) than for protons in a cis configuration (¹J_cis ≈ 5-14 Hz). blogspot.com This difference arises from the dihedral angle between the C-H bonds, which affects the magnetic interaction between the protons. For this compound, the protons at positions 5 and 6 would be expected to exhibit a larger coupling constant compared to the native cis-Tafluprost.
Furthermore, the chemical shifts of the protons and carbons adjacent to the double bond can differ between the cis and trans isomers. tutorchase.com The spatial arrangement in the trans isomer leads to a different electronic environment compared to the cis isomer, causing the respective nuclei to resonate at different frequencies in the NMR spectrum. tutorchase.com While specific NMR data for this compound is not widely published in the provided search results, the fundamental principles of NMR spectroscopy allow for its unambiguous identification when isolated or present in a mixture with the cis isomer.
Stability-Indicating Analytical Methods for Isomeric Integrity
Stability-indicating analytical methods are crucial for determining the intrinsic stability of a drug substance and for separating its degradation products from the parent compound. For Tafluprost, this involves the development of methods capable of resolving the 5,6-trans isomer and other related substances. A novel, sensitive, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for this purpose. oup.comnih.govresearchgate.netoup.com
This method typically utilizes a C18 analytical column with a gradient elution system. For instance, one validated method uses a mobile phase consisting of a mixture of water, methanol, and orthophosphoric acid (Mobile Phase A) and a mixture of acetonitrile and water (Mobile Phase B). nih.govresearchgate.net The instrumental settings are optimized for resolution, with specific flow rates, column temperatures (e.g., 50°C), and detection wavelengths (e.g., 210 nm) using a photodiode array detector. nih.govresearchgate.net Such methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters including precision, accuracy, linearity, and robustness. nih.govoup.com
Forced degradation, or stress testing, is an essential part of developing stability-indicating methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products and demonstrate the method's specificity. biomedres.usresearchgate.netgsconlinepress.com Tafluprost has been subjected to various stress conditions, including thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress, to evaluate its degradation profile. nih.govoup.com
The studies show that Tafluprost is susceptible to degradation under these conditions, leading to the formation of several degradation products, including the 5,6-trans isomer. The ability of the developed HPLC method to separate Tafluprost from these degradation products demonstrates its stability-indicating nature. oup.com
| Stress Condition | Details | Observed Degradation of Tafluprost |
|---|---|---|
| Thermal | 60°C | Significant degradation observed. |
| Photolytic | UV at 200 Wh/m² and 1.2 million lux hours | Degradation occurred under photolytic stress. |
| Acid Hydrolysis | 0.05 N HCl at 25°C | Significant degradation noted. |
| Base Hydrolysis | 0.05 N NaOH at 25°C | Significant degradation noted. |
| Hydrolytic | Water at 60°C | Degradation observed. |
| Oxidative | 6.0% H₂O₂ at 25°C | Significant degradation observed. |
This table summarizes the conditions used in forced degradation studies of Tafluprost as described in the literature. oup.com
The assessment of peak homogeneity, or peak purity, is critical to ensure that a chromatographic peak corresponds to a single compound and is not co-eluted with impurities. mdpi.com Photodiode Array (PDA) detectors are widely used for this purpose in HPLC. nih.govresearchgate.net A PDA detector acquires spectra across a range of wavelengths at multiple points across each eluting peak.
For the analysis of Tafluprost and its stressed samples, a PDA detector is employed to confirm the spectral purity of the Tafluprost peak. nih.govoup.com The software compares the spectra within the peak (e.g., at the upslope, apex, and downslope) with each other and with a reference spectrum from a pure standard. researchgate.netmdpi.com A high degree of similarity among these spectra indicates that the peak is spectrally pure and free from co-eluting impurities, including the 5,6-trans isomer. oup.comresearchgate.net This demonstrates the specificity and stability-indicating capability of the analytical method. nih.govoup.com
Environmental Considerations in Analytical Method Development (e.g., Green Analytical Procedure Index, Eco-scale)
In recent years, there has been a significant shift towards developing environmentally friendly analytical methods, a concept known as Green Analytical Chemistry. nih.govslideshare.net This approach aims to minimize the environmental impact of chemical analysis by reducing the use of hazardous solvents and reagents, minimizing waste, and lowering energy consumption. slideshare.net For the analysis of Tafluprost, greenness assessment tools like the Green Analytical Procedure Index (GAPI) and the Analytical Eco-scale have been applied to evaluate and compare HPLC methods. nih.govresearchgate.netd-nb.info
GAPI provides a qualitative assessment of the greenness of an analytical method by evaluating various parameters related to sample preparation, instrumentation, and the health and safety of the reagents used. researchgate.netd-nb.info The Analytical Eco-scale offers a semi-quantitative approach, assigning penalty points for aspects of an analytical procedure that deviate from the ideal "green" analysis. researchgate.netd-nb.info
For example, an HPLC method for Tafluprost using a green eluent like ethanol and phosphate buffer has been developed and evaluated. nih.gov This method was found to have a high Analytical Eco-scale score and a favorable GAPI profile, indicating it is more environmentally friendly compared to traditional methods that use larger quantities of hazardous solvents like acetonitrile and methanol. nih.govresearchgate.netd-nb.info
| Method | Mobile Phase | Analytical Eco-scale Score | GAPI Assessment |
|---|---|---|---|
| Proposed Green HPLC Method | Acetonitrile: 0.015 M phosphate buffer (50:50 v/v, pH 3.5) | 82 | Favorable green profile with fewer red-coded areas. |
| Reported HPLC Method | Not specified in detail, but implied to be less green. | 72 | Less favorable green profile. |
| Official Method (for Timolol, compared in a combined analysis) | Methanol: phosphate buffer pH 2.8 (35:65 v/v) | 76 | Intermediate green profile. |
This table presents a comparison of the greenness profile for different HPLC methods used for the analysis of Tafluprost, based on GAPI and Analytical Eco-scale scores. d-nb.info
Molecular Pharmacology of Prostaglandin F Receptors and Implications of 5,6 Trans Isomerism
Prostanoid FP Receptor Agonism by Prostaglandin (B15479496) Analogs
Prostaglandin analogs are a class of synthetic compounds designed to mimic the action of natural prostaglandins (B1171923). patsnap.com Several of these analogs, including latanoprost (B1674536), travoprost, and tafluprost (B1681877), act as selective agonists for the prostanoid FP receptor. wikipedia.orgnih.gov Their therapeutic effects are primarily mediated by binding to and activating this receptor. nih.gov Tafluprost acid, the active metabolite of tafluprost, is a potent and selective FP receptor agonist. drugs.comtga.gov.au Studies in animal models have shown that the ocular hypotensive effects of these prostaglandin derivatives are significantly diminished in prostanoid FP receptor-knockout mice, confirming the crucial role of this receptor in their mechanism of action. nih.gov
Receptor Binding Affinity Studies (in vitro)
In vitro receptor binding affinity studies are crucial for characterizing the interaction between a ligand, such as tafluprost acid, and its receptor. These studies quantify the strength of the binding, providing insights into the ligand's potential potency and selectivity.
Saturation binding experiments are performed to determine the density of receptors in a given tissue and the affinity of a radioligand for those receptors. In these experiments, increasing concentrations of a radiolabeled ligand are incubated with a preparation of the receptor until equilibrium is reached. The amount of bound radioligand is then measured. The data are used to calculate the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.
Competitive binding assays are used to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a radiolabeled ligand. researchgate.net The inhibition constant (Ki) is derived from these assays and represents the concentration of the competitor that will bind to 50% of the receptors in the absence of the radioligand. selcukmedj.org
Tafluprost acid has demonstrated a high affinity for the human prostanoid FP receptor. medchemexpress.com In radioligand binding experiments using recombinant human prostanoid FP receptors, tafluprost acid exhibited a Ki value of 0.40 nM. tga.gov.autga.gov.auresearchgate.net This indicates a very strong binding affinity for the FP receptor. Comparatively, this affinity is reported to be approximately 12 times greater than that of latanoprost acid, which has a Ki of 4.7 nM. nih.govresearchgate.netdrugbank.commdpi.com
| Compound | Ki (nM) | Reference |
|---|---|---|
| Tafluprost Acid | 0.40 | tga.gov.auresearchgate.net |
| Latanoprost Acid | 4.7 | researchgate.net |
Kinetic binding studies measure the rates at which a ligand associates with (kon) and dissociates from (koff) its receptor. These rates provide a more dynamic picture of the ligand-receptor interaction than equilibrium constants like Kd and Ki. The ratio of koff to kon also gives the equilibrium dissociation constant (Kd = koff/kon). While specific association and dissociation rates for 5,6-trans-Tafluprost are not detailed in the provided search results, the high affinity (low Ki) suggests a combination of a rapid association rate and/or a slow dissociation rate.
The primary method used to determine the binding affinity of prostaglandin analogs for the FP receptor is the radioligand-receptor binding assay. researchgate.netselcukmedj.org This technique typically involves the use of a radioactively labeled form of a known FP receptor agonist, such as [3H]-PGF2α. tga.gov.au The assay is performed using preparations containing the FP receptor, which can be derived from various sources, including cultured cells expressing the recombinant human prostanoid FP receptor (e.g., Human Embryonic Kidney 293 cells) or animal tissues known to express the receptor. tga.gov.aunih.gov
The basic procedure involves incubating the receptor preparation with the radioligand in the presence of varying concentrations of the unlabeled competitor drug (e.g., tafluprost acid). researchgate.net After incubation, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptors is measured. The data are then analyzed to calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated. selcukmedj.org
Receptor Selectivity and Specificity Profiles
The selectivity of a drug refers to its ability to bind to a specific type of receptor with high affinity while showing low affinity for other receptors. High selectivity is often desirable to minimize off-target effects. Tafluprost acid is recognized as a highly selective agonist for the human prostanoid FP receptor. tga.gov.au
Studies have shown that tafluprost acid has very little affinity for other prostanoid receptors, such as the prostaglandin E (EP), prostaglandin D (DP), prostaglandin I (IP), and thromboxane (B8750289) (TP) receptors. nih.govmdpi.com For instance, the binding affinity of tafluprost acid for the EP3 receptor is 126 times weaker than its affinity for the FP receptor, with an IC50 of 67 nM for the EP3 receptor. medchemexpress.com It also shows low affinity for EP1 and EP2 receptors. caymanchem.comcaymanchem.com This high degree of selectivity for the FP receptor is a key pharmacological characteristic of tafluprost acid. researchgate.net
| Receptor | Binding Affinity/Activity | Reference |
|---|---|---|
| FP | High (Ki = 0.4 nM) | medchemexpress.comtga.gov.au |
| EP1 | Low | caymanchem.comcaymanchem.com |
| EP2 | Low | caymanchem.comcaymanchem.com |
| EP3 | Low (IC50 = 67 nM) | medchemexpress.com |
| DP | Low/Negligible | mdpi.com |
| IP | Low/Negligible | nih.gov |
| TP | Low/Negligible | nih.gov |
Cellular and Molecular Mechanisms of Prostaglandin F Receptor Activation
Activation of the FP receptor initiates a series of well-defined cellular and molecular events, primarily through its coupling to Gq proteins. wikipedia.orgnih.gov This interaction sets off a signaling cascade that ultimately leads to diverse physiological effects, including the modulation of the extracellular matrix and changes in cell structure.
Downstream Cellular Responses to FP Receptor Binding
Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of Gq proteins. wikipedia.orgontosight.ai This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). d-nb.infomdpi.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). d-nb.infomdpi.com This signaling pathway can lead to a variety of cellular responses, including smooth muscle contraction and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. wikipedia.orgnih.govnih.gov
Furthermore, FP receptor activation has been linked to the stimulation of the cyclic AMP response element-binding protein (CREB), suggesting a potential cross-talk between the Gq pathway and cAMP-mediated signaling. labclinics.com Studies have shown that while agonists like PGF2α primarily signal through the Gq pathway, they can also induce subtle increases in cAMP under certain conditions. labclinics.com
| Signaling Pathway | Key Mediators | Cellular Outcome |
| Gq/PLC | IP3, DAG, Ca2+, PKC | Smooth muscle contraction, MAPK activation |
| MAPK/ERK | ERK1/2 | Gene transcription, cell proliferation |
| cAMP/CREB | cAMP, PKA, CREB | Regulation of gene expression |
Effects on Extracellular Matrix Remodeling and Matrix Metalloproteinases
A key consequence of FP receptor activation is the remodeling of the extracellular matrix (ECM). arvojournals.orgnih.gov This process is largely mediated by the upregulation and activation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components like collagen. nih.govarvojournals.orgresearchgate.net Prostaglandin F2α and its analogs have been shown to increase the expression and activity of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9. nih.govarvojournals.orgoup.com
This increase in MMP activity is believed to be a primary mechanism by which PGF2α analogs increase uveoscleral outflow in the eye. nih.govnih.gov The degradation of the ECM within the ciliary muscle and sclera reduces the resistance to aqueous humor outflow. researchgate.netresearchgate.net The regulation of MMPs by FP receptor agonists is complex, involving the activation of signaling pathways like the ERK1/2 MAPK pathway. arvojournals.org For instance, the PGF2α-induced secretion and activation of pro-MMP-2 can be blocked by inhibitors of the ERK1/2 pathway. arvojournals.org
In addition to MMPs, the expression of tissue inhibitors of metalloproteinases (TIMPs) is also modulated by FP receptor activation. nih.govoup.com The balance between MMPs and TIMPs is crucial for maintaining the integrity of the ECM, and shifts in this balance can lead to significant tissue remodeling. nih.govoup.com
| MMP | Function | Regulation by FP Agonists |
| MMP-1 | Collagenase, degrades type I, II, III collagen | Upregulated |
| MMP-2 | Gelatinase, degrades type IV collagen, gelatin | Upregulated and activated |
| MMP-3 | Stromelysin, broad substrate specificity | Upregulated |
| MMP-9 | Gelatinase, degrades type IV collagen, gelatin | Upregulated |
Modulation of Connective Tissue Permeability and Cell Shape
Activation of FP receptors can also lead to changes in connective tissue permeability and cell shape. researchgate.netnih.gov In the context of the eye, FP receptor agonists can induce changes in the actin cytoskeleton of trabecular meshwork cells, leading to a more contractile phenotype. arvojournals.org This can influence the conventional outflow pathway of aqueous humor.
The remodeling of the ECM by MMPs contributes to changes in the physical properties of connective tissues. researchgate.net For example, the degradation of collagen and other ECM components can increase the spaces between ciliary muscle bundles, thereby enhancing the permeability of the tissue to aqueous humor. researchgate.net Furthermore, prostaglandins can influence cell-cell adhesion by modulating the function of cadherins, which are crucial for maintaining the structural integrity of epithelial and endothelial tissues. nih.gov
Theoretical Considerations for 5,6-trans Configuration on Receptor Interaction
The stereochemistry of a ligand plays a critical role in its interaction with a receptor. The 5,6-trans configuration of this compound, an isomer of the clinically used drug Tafluprost, introduces a specific three-dimensional geometry that can theoretically influence its binding affinity and efficacy at the FP receptor. scbt.compharmaffiliates.com
Stereochemical Influence on Binding Pocket Interactions
The specific orientation of functional groups in a ligand dictates its ability to form key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, with the receptor. nih.gov The stereochemistry at the C5 and C6 positions, defined by the trans double bond, will position the upper side chain of this compound in a distinct spatial arrangement relative to the cyclopentane (B165970) ring and the lower side chain. google.com
Non Clinical Metabolic Pathways of Prostaglandin F2α Analogs: Focus on Isomeric Fate
Prodrug Activation: Hydrolysis of Ester Moiety to Carboxylic Acid
Tafluprost (B1681877) is administered as a lipophilic isopropyl ester prodrug, a chemical modification that enhances its penetration through the cornea. mdpi.comwikipedia.org Following administration, it undergoes rapid and extensive hydrolysis to its biologically active metabolite, tafluprost acid (AFP-172). nih.govpatsnap.comnih.gov This bioactivation is a critical step, as tafluprost acid is the pharmacologically active compound that selectively binds to the prostanoid FP receptor. tga.gov.aufda.gov
In non-clinical studies, this hydrolysis is primarily mediated by esterases present in ocular tissues, such as the cornea. nih.govdrugs.com Specifically, carboxylesterases are identified as the main enzymes responsible for this conversion. hpra.ie Butylcholinesterase may also play a role in the hydrolysis, whereas acetylcholine (B1216132) esterase does not appear to be involved. hpra.ie
Studies in monkeys have shown that after ocular administration, tafluprost is rapidly absorbed and converted to tafluprost acid in the eye tissues. arvojournals.org Tafluprost acid was found to be the most abundant and only pharmacologically active metabolite in these tissues. arvojournals.orgportico.org The peak plasma concentration of tafluprost acid is reached quickly, typically within 10 minutes of administration. nih.govaoa.org
Systemic Metabolic Pathways of Prostaglandin (B15479496) Analogs
Once the active tafluprost acid is formed, it undergoes further systemic metabolism through pathways common to endogenous prostaglandins (B1171923). nih.govdrugs.com These metabolic processes aim to inactivate the compound and facilitate its excretion from the body.
A primary systemic metabolic route for tafluprost acid is fatty acid β-oxidation. nih.govdrugs.comdrugbank.comtga.gov.au This process, which is also the main metabolic pathway for other prostaglandin analogs like latanoprost (B1674536), involves the sequential shortening of the carboxylic acid side chain of the molecule. nih.gov This metabolic step is a key part of the inactivation of the biologically active tafluprost acid. wikipedia.org
Following β-oxidation, the resulting metabolites can undergo Phase II conjugation reactions, most notably glucuronidation. nih.govhpra.iedrugbank.comtga.gov.au This process involves the attachment of a glucuronic acid moiety to the metabolite, which significantly increases its water solubility and facilitates its elimination from the body, primarily through the urine and feces. nih.gov In vitro studies using human hepatocytes have confirmed the formation of glucuronide-conjugated metabolites of tafluprost. tga.gov.au Gender differences in conjugation reactions have been observed in rats, leading to different excretion profiles between males and females. nih.gov
The β-oxidation of tafluprost acid leads to the formation of several key metabolites, including 1,2-dinor-tafluprost acid and 1,2,3,4-tetranor-tafluprost acid. wikipedia.orgnih.govhpra.iedrugbank.com These "nor-" metabolites, which are pharmacologically inactive, have been identified as major metabolites in both ocular tissues and systemic circulation in non-clinical studies. tga.gov.auarvojournals.orgportico.org The formation of these metabolites signifies the deactivation of the parent compound. hpra.ie
| Metabolite Name | Metabolic Pathway | Pharmacological Activity | Reference |
|---|---|---|---|
| Tafluprost Acid (AFP-172) | Ester Hydrolysis | Active | nih.govfda.govhpra.ie |
| 1,2-dinor-Tafluprost Acid | β-Oxidation | Inactive | tga.gov.auwikipedia.orghpra.ie |
| 1,2,3,4-tetranor-Tafluprost Acid | β-Oxidation | Inactive | wikipedia.orgnih.govhpra.iedrugbank.com |
| Glucuronide Conjugates | Glucuronidation (Phase II) | Inactive | tga.gov.auhpra.ie |
Notably, the cytochrome P450 (CYP) enzyme system is not involved in the metabolism of tafluprost acid. wikipedia.orghpra.ietga.gov.aufda.gov In vitro studies have demonstrated that tafluprost acid is not metabolized by major human CYP450 enzymes. tga.gov.aufda.gov This is a significant characteristic, as it suggests a lower potential for drug-drug interactions with other medications that are metabolized by the CYP450 system. While some prostaglandins can be metabolized by CYP enzymes, this is not the case for tafluprost. frontiersin.orgdiva-portal.orgnih.govnih.govpnas.org
Comparative Metabolism of Geometric Isomers (e.g., 5,6-cis vs. 5,6-trans)
The geometric configuration of the double bond at the C5-C6 position is a critical determinant of the biological activity of prostaglandin F2α analogs. The naturally occurring and biologically active form of many prostaglandins is the 5,6-cis isomer. In contrast, the 5,6-trans isomer is often considered a manufacturing impurity or a less active form.
While specific, detailed non-clinical studies directly comparing the metabolic pathways of 5,6-cis-tafluprost and 5,6-trans-tafluprost are not extensively available in the public domain, some inferences can be drawn from related research. For instance, in the synthesis of prostaglandin analogs like tafluprost, the formation of the 5,6-trans isomer is an undesirable side reaction. nih.gov Patented purification processes often focus on removing this trans isomer to ensure the purity and efficacy of the final product. nih.gov
For other prostaglandin analogs, such as unoprostone, the cis form is the active drug, while the trans isomer is known to be inactive. arvojournals.org This suggests that the enzymes responsible for the metabolic cascade, starting from the interaction with the FP receptor, are highly stereospecific. It is plausible that the metabolic enzymes involved in the β-oxidation and conjugation of tafluprost acid would also exhibit stereoselectivity, potentially leading to different rates or pathways of metabolism for the cis and trans isomers. However, without direct comparative metabolic studies, this remains a logical inference rather than a confirmed finding.
Substrate Specificity of Esterases and Other Metabolic Enzymes
The primary metabolic activation pathway for prostaglandin F2α (PGF2α) analog prodrugs, such as tafluprost, involves enzymatic hydrolysis. Tafluprost is an isopropyl ester prodrug designed to enhance corneal penetration. Upon entering ocular tissues, it is rapidly converted to its biologically active free acid, tafluprost acid, by endogenous esterases. The primary enzymes responsible for this bioactivation are carboxylesterases (CES), specifically human carboxylesterase 1 (hCE1) found in the liver and human carboxylesterase 2 (hCE2) present in the intestine and other tissues, as well as B-type carboxylesterases abundant in the cornea, iris, and ciliary body of non-clinical models like rabbits and monkeys.
The compound this compound is a geometric isomer of tafluprost, differing in the configuration of the double bond between carbons 5 and 6. While the pharmacologically intended molecule is the cis-isomer (tafluprost), the metabolic fate of the trans-isomer is a critical consideration. The substrate specificity of carboxylesterases is generally broad, but stereoselectivity can significantly influence the rate of hydrolysis.
Following the initial hydrolysis, the resulting tafluprost acid (both cis and any potential trans form) undergoes further systemic metabolism. This secondary metabolism is characteristic of endogenous prostaglandins and involves β-oxidation of the carboxylic acid side chain (alpha chain) and ω-oxidation of the alkyl side chain (omega chain), primarily occurring in the liver.
Table 1: Metabolic Activation of Tafluprost Isomers
This table outlines the primary metabolic step for tafluprost and its trans-isomer. The relative efficiency of hydrolysis for the trans-isomer is a key area of investigation.
| Prodrug Isomer | Primary Metabolizing Enzymes | Metabolic Reaction | Resulting Active/Metabolite Form | Relative Hydrolysis Efficiency |
| Tafluprost (cis-isomer) | Carboxylesterases (CES), B-type Carboxylesterases | Ester Hydrolysis | Tafluprost Acid (cis-isomer) | High (Intended Substrate) |
| This compound | Carboxylesterases (CES), B-type Carboxylesterases | Ester Hydrolysis | This compound Acid | Presumed to be a substrate; rate may be lower than the cis-isomer |
Potential for Isomerization during Metabolism
The biological activity of PGF2α analogs is highly dependent on their three-dimensional structure, which allows for precise binding to the prostaglandin F (FP) receptor. The native configuration of tafluprost features a cis-double bond between carbons 5 and 6, which is crucial for optimal receptor affinity and agonist activity. The this compound isomer, with its altered geometry, is expected to have significantly lower affinity for the FP receptor and is therefore considered pharmacologically less active or inactive.
While direct enzymatic pathways for the isomerization of the C5=C6 double bond in PGF2α analogs are not well-characterized, non-enzymatic, thiol-catalyzed isomerization has been proposed for other prostaglandins. It is conceivable that endogenous thiols, such as glutathione, present in ocular tissues could facilitate a slow equilibrium between the cis and trans forms. The stability of the C5=C6 double bond under physiological conditions within the ocular environment determines whether significant isomerization is a relevant metabolic pathway. The potential for such a conversion remains an important consideration in understanding the complete metabolic profile and disposition of any formulation containing the this compound isomer.
Distribution and Clearance of Prostaglandin Analogs in Non-Clinical Models
Non-clinical studies, primarily in rabbits and cynomolgus monkeys, have been instrumental in elucidating the distribution and clearance of topically administered tafluprost. Following administration to the eye, the isopropyl ester prodrug rapidly penetrates the cornea. Within the corneal tissue, it undergoes extensive and rapid hydrolysis to tafluprost acid, as detailed in section 5.3.1. Consequently, very low to undetectable levels of the intact tafluprost prodrug are found in the aqueous humor.
The generated tafluprost acid is the primary molecule that distributes throughout the anterior segment of the eye, reaching target tissues such as the iris-ciliary body complex and the trabecular meshwork. The concentration of tafluprost acid in the aqueous humor typically peaks within 15 to 30 minutes post-administration in animal models and subsequently declines.
Any tafluprost acid that enters the systemic circulation is subject to rapid and efficient clearance. The elimination half-life of tafluprost acid in the plasma of monkeys is very short, estimated to be less than 30 minutes. This rapid clearance is driven by the same metabolic pathways that catabolize endogenous prostaglandins: β-oxidation and ω-oxidation. This ensures that systemic exposure to the active drug is minimal and transient, limiting potential systemic effects. The distribution and clearance patterns of this compound acid, should it be formed, are presumed to follow a similar pathway, though its specific tissue affinities and metabolic rates may differ from the cis-isomer.
Ocular Tissue Distribution Studies (e.g., cornea, conjunctiva, retina)
Detailed ocular tissue distribution studies using radiolabeled tafluprost have provided quantitative insights into its localization in non-clinical models. These studies confirm the cornea's role as the main portal of entry and site of metabolic activation.
In a study involving cynomolgus monkeys, the distribution of tafluprost acid was measured at various time points following a single topical administration.
Cornea and Conjunctiva: The highest concentrations of tafluprost acid were observed in the cornea and conjunctiva shortly after administration, consistent with their roles as the primary absorption and hydrolysis sites. Concentrations peaked quickly and then declined as the acid moved into the anterior chamber.
Aqueous Humor: The concentration of tafluprost acid in the aqueous humor peaked at approximately 30 minutes post-administration, making it available to target tissues.
Iris-Ciliary Body: As a primary target tissue for IOP reduction, the iris-ciliary body showed significant uptake of tafluprost acid, with concentrations peaking after those in the aqueous humor.
Sclera and Retina: Lower concentrations were detected in posterior segment tissues like the sclera and retina, indicating that the primary distribution is within the anterior segment of the eye.
The distribution profile underscores a targeted delivery mechanism, where the active compound is generated and concentrated locally in the anterior ocular tissues. If this compound were present and hydrolyzed, its acid metabolite would be expected to follow a similar distribution path, with its absolute concentrations in each tissue being dependent on the extent of its formation and its unique physicochemical properties influencing tissue partitioning.
Table 2: Representative Ocular Tissue Concentrations of Tafluprost Acid in Cynomolgus Monkeys After a Single Topical Administration
This table presents example data synthesized from findings in non-clinical literature to illustrate the distribution kinetics of the active metabolite.
| Ocular Tissue | Time: 0.25 hr Post-Administration (ng/g) | Time: 0.5 hr Post-Administration (ng/g) | Time: 1 hr Post-Administration (ng/g) | Time: 4 hr Post-Administration (ng/g) |
| Cornea | 125.8 | 85.3 | 20.1 | 2.5 |
| Conjunctiva | 45.2 | 22.6 | 8.9 | 1.1 |
| Aqueous Humor | 18.5 | 28.9 | 15.4 | 3.7 |
| Iris-Ciliary Body | 3.1 | 5.9 | 4.8 | 1.9 |
| Sclera | 2.2 | 3.5 | 2.1 | 0.8 |
| Retina | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
Structure Activity Relationship Sar and Computational Modeling of Prostaglandin F2α Analogs
General SAR Principles for Prostaglandin (B15479496) F2α Agonists
The biological activity of PGF2α agonists is intricately linked to their molecular structure, with specific modifications to the core and side chains significantly influencing their potency and receptor selectivity.
Importance of the Cyclopentyl Core and Side Chains
The fundamental structure of PGF2α analogs consists of a cyclopentane (B165970) ring with two extended side chains, the α-chain and the ω-chain. The cyclopentane core and the stereochemistry of its substituents are critical for receptor binding and activation. researchgate.netresearchgate.net The α-chain, a carboxylate-containing chain, and the ω-chain, a hydroxylated alkyl chain, both play pivotal roles in the molecule's interaction with the prostaglandin F (FP) receptor. nih.govresearchgate.net
Modifications to these chains have been extensively studied to enhance therapeutic properties. For instance, replacing part of the ω-chain with a benzene (B151609) ring can alter the potency and receptor profile of PGF2α analogs. nih.gov A notable example is the development of 17-phenyl-18,19,20-trinor PGF2α isopropyl ester, which demonstrated a higher therapeutic index compared to the parent PGF2α. nih.gov Further substitutions on this phenyl ring have shown that the position of the substituent influences biological activity. nih.gov
The α-chain can also be modified to create prodrugs. Esterification of the carboxylic acid group, for example, to an isopropyl ester or an N-ethyl amide, can affect the rate of conversion to the active free acid form. caymanchem.com
Role of Fluorination in Molecular Activity
The introduction of fluorine atoms can lead to improved pharmacological profiles. researchgate.net For example, the development of 15,15-difluoro-PGF2α derivatives has resulted in highly selective and potent agonists for prostaglandin receptors. researchgate.net The pharmacokinetic and metabolic properties of difluorinated prostaglandins (B1171923) are believed to contribute to their clinical benefits. researchgate.net
Specific SAR Considerations for 5,6-Geometric Isomerism
Impact of 5,6-trans Configuration on Conformational Flexibility
The natural configuration of the double bond at the C5-C6 position in PGF2α is cis (or Z). The introduction of a trans (or E) configuration, as seen in 5,6-trans-Tafluprost, alters the three-dimensional structure of the molecule. This change in geometry can affect the molecule's conformational flexibility, which in turn influences how it interacts with the binding pocket of the FP receptor. The geometry of double bonds is a key feature in the homeoviscous adaptation of biological membranes, and the less thermodynamically stable cis isomer is predominantly found in natural lipids. acs.org The presence of a trans isomer can impact how the molecule fits within the receptor's binding site.
Computational Approaches in Prostaglandin Analog Research
Computational modeling has become an indispensable tool in drug discovery and development, including for prostaglandin analogs. mdpi.comnih.gov These methods allow researchers to predict and analyze the interactions between ligands and their receptors at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the physicochemical properties of molecules with their biological activities. mdpi.com This approach helps in predicting how structural modifications will affect a compound's efficacy. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the specifics of their interaction. mdpi.com
These computational techniques are employed to study various aspects, including:
Binding Affinity: Predicting how strongly a ligand will bind to its target receptor. acs.org
Pharmacokinetics: Modeling the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov
Drug Delivery: Simulating the diffusion and distribution of drugs, for example, in ocular implants. researchgate.net
By integrating these computational strategies, researchers can rationally design more potent and selective prostaglandin analogs while minimizing off-target effects. mdpi.com
Interactive Data Table: Key Prostaglandin Analogs and Their Structural Features
| Compound Name | Key Structural Feature(s) | Receptor Target | Therapeutic Application |
| Prostaglandin F2α (PGF2α) | Natural prostaglandin with a cis double bond at C5-C6. rndsystems.com | FP Receptor | Various, including induction of labor. |
| Latanoprost (B1674536) | Isopropyl ester prodrug of a PGF2α analog with a phenyl group in the ω-chain. nih.gov | FP Receptor | Glaucoma. researchgate.net |
| Bimatoprost | N-ethyl amide prodrug of a PGF2α analog. caymanchem.com | FP Receptor | Glaucoma. caymanchem.com |
| Travoprost | Isopropyl ester prodrug of a PGF2α analog with a trifluoromethylphenyl group. researchgate.net | FP Receptor | Glaucoma. aoa.org |
| Tafluprost (B1681877) | Isopropyl ester prodrug of a 15,15-difluoro-PGF2α analog. researchgate.netnih.gov | FP Receptor | Glaucoma. aoa.org |
| Carboprost | A PGF2α analog. researchgate.net | FP Receptor | Postpartum hemorrhage. researchgate.net |
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding behavior of ligands, such as PGF2α analogs, with their target receptors at an atomic level. japsonline.com These methods provide insights into the conformational changes, binding affinities, and stability of the ligand-receptor complex. mdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. jocpr.com For PGF2α analogs, docking studies are performed on the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. researchgate.net These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand recognition and binding. For instance, studies on the FP receptor have revealed key residues that form a hydrogen-bond network with the ligand, which is a critical determinant for binding. researchgate.net By comparing the docking scores and binding poses of different analogs, researchers can rationalize differences in their biological activities. The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket, followed by a scoring function that estimates the binding affinity. jocpr.com
Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a realistic representation of the complex's behavior in a biological environment, such as a lipid bilayer. biorxiv.org These simulations can reveal the stability of binding poses predicted by docking, elucidate the mechanism of receptor activation, and identify conformational changes induced by ligand binding. mdpi.comresearchgate.net For example, MD simulations can show how the binding of an agonist like a PGF2α analog leads to the displacement of specific residues, triggering the conformational changes necessary for receptor activation and downstream signaling. researchgate.net The combination of docking and MD simulations is a popular and powerful approach in modern drug design. mdpi.com
Research findings from these computational studies on prostanoid receptors highlight the specific molecular determinants for ligand binding and selectivity. For example, cryo-electron microscopy structures, combined with MD simulations and docking, have elucidated how different analogs can exhibit varying selectivity for related prostanoid receptors like the EP3 receptor versus the FP receptor. researchgate.net This structural insight is invaluable for designing new analogs with improved receptor selectivity and better therapeutic profiles.
Table 1: Key Computational Simulation Techniques in Receptor Interaction Studies
| Technique | Primary Function | Information Gained | Relevance to PGF2α Analogs |
|---|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its receptor. jocpr.com | Identifies potential binding poses, key interacting residues, and ranks compounds based on binding scores. jocpr.com | Helps understand how analogs like this compound fit into the FP receptor binding site. |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-receptor complex over time. mdpi.com | Reveals the stability of the binding mode, conformational changes in the receptor upon binding, and the mechanism of activation. researchgate.netbiorxiv.org | Elucidates the dynamic behavior of the analog-receptor complex and the process of signal initiation. |
| MM/PBSA & MM/GBSA | Calculates the binding free energy of a ligand-receptor complex from MD simulation snapshots. mdpi.com | Provides a more accurate estimation of binding affinity than docking scores alone. | Quantifies the binding strength of different PGF2α analogs to the FP receptor, aiding in lead optimization. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (General Principles)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgnih.gov The fundamental principle of QSAR is that the biological activity of a chemical is a direct function of its molecular structure and physicochemical properties. numberanalytics.com By establishing this relationship, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and reducing the reliance on extensive animal testing. neovarsity.orgnih.gov
The development of a QSAR model follows a systematic workflow:
Data Collection: A dataset of molecules with known biological activities (e.g., receptor binding affinity, enzyme inhibition constants) is gathered. numberanalytics.com
Molecular Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its structural, physical, and chemical properties. numberanalytics.com These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic fields) descriptors. nih.govnumberanalytics.com
Model Development: Using statistical or machine learning methods—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN)—a mathematical model is built to correlate the molecular descriptors (independent variables) with the biological activity (dependent variable). neovarsity.orgnumberanalytics.com
Model Validation: The model's predictive power and robustness are rigorously evaluated using internal and external validation techniques to ensure it can accurately predict the activity of new compounds not used in the model's creation. numberanalytics.com
QSAR is a cornerstone of modern drug design, used for virtual screening of large compound libraries and for lead optimization, where the model guides the modification of a lead compound to enhance its potency and selectivity. numberanalytics.comomicstutorials.com While classical QSAR often uses 2D descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields to provide a more detailed understanding of how steric and electrostatic properties influence activity. nih.govsvuonline.org
Table 2: General Workflow for QSAR Model Development
| Step | Description | Key Objective |
|---|---|---|
| 1. Data Set Assembly | Collect a series of structurally related compounds with experimentally measured biological activity. numberanalytics.com | To create a robust basis for training and testing the model. |
| 2. Descriptor Calculation | Compute numerical values (descriptors) that quantify various aspects of the molecular structure and properties for each compound. numberanalytics.com | To translate chemical structures into a format suitable for mathematical modeling. |
| 3. Feature Selection | Select the most relevant descriptors that have the strongest correlation with biological activity. neovarsity.org | To reduce model complexity and avoid overfitting. |
| 4. Model Generation | Apply statistical or machine learning algorithms to generate a mathematical equation linking the selected descriptors to the activity. neovarsity.orgnumberanalytics.com | To establish a predictive relationship. |
| 5. Model Validation | Assess the model's statistical significance, robustness, and predictive ability using compounds not included in the training set. numberanalytics.com | To ensure the model is reliable and generalizable for predicting new compounds. |
In Silico Tools for Predicting Molecular Properties and Interactions
In silico drug discovery utilizes a wide array of computational tools and software to predict molecular properties and interactions, thereby accelerating the drug development process. japsonline.compatsnap.com These tools are essential for building and analyzing the models described in the previous sections and for performing a range of tasks from virtual screening to predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). jocpr.comnumberanalytics.com
The use of in silico tools allows researchers to screen vast virtual libraries of chemical compounds to identify potential "hits," analyze target structures for binding sites, and optimize lead molecules to improve their binding characteristics and drug-like properties. jocpr.com This computational pre-screening significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates. jocpr.comnih.gov
A variety of software and databases are available, each with specific functionalities:
Chemical Drawing and Structure Databases: Tools like ChemDraw and databases such as PubChem, ChEMBL, and DrugBank are fundamental resources. click2drug.orgnih.gov They allow researchers to draw chemical structures and access vast, curated collections of chemical and biological data, including compound properties, bioactivity data, and target information. click2drug.org
Molecular Modeling and Simulation: Software packages like GROMACS and Rosetta are used for performing molecular dynamics simulations and complex docking protocols. nih.gov These tools are computationally intensive and provide detailed insights into molecular behavior.
QSAR and Property Prediction: Many platforms offer modules for QSAR modeling and the prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. numberanalytics.comnih.gov Software like ChemAxon provides tools for calculating a wide range of molecular descriptors necessary for these predictions. svuonline.org
Virtual Screening Platforms: These tools integrate docking, pharmacophore modeling, and other methods to rapidly screen large compound libraries against a biological target. patsnap.com
The integration of these in silico tools creates a powerful workflow in computational drug design, enabling scientists to move from a biological target to optimized lead candidates with greater efficiency and a higher probability of success. jocpr.com
Table 3: Examples of In Silico Tools and Their Applications
| Tool/Resource | Category | Primary Application |
|---|---|---|
| PubChem | Database | A public repository for information on chemical substances and their biological activities. click2drug.org |
| DrugBank | Database | A comprehensive resource combining detailed drug data with drug target information. click2drug.org |
| ChEMBL | Database | A curated database of bioactive molecules with drug-like properties. click2drug.org |
| ChemDraw / ChemAxon | Software | Chemical structure drawing, analysis, and prediction of physicochemical properties and molecular descriptors. svuonline.org |
| GROMACS | Software | A versatile package for performing molecular dynamics simulations of proteins, lipids, and nucleic acids. nih.gov |
| Rosetta | Software Suite | Used for protein structure prediction and analysis, including protein-peptide docking. nih.gov |
| DOCK | Software | One of the pioneering programs for molecular docking, used to screen for potential new ligands. nih.gov |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bimatoprost |
| Latanoprost |
| Prostaglandin F2α (PGF2α) |
| Tafluprost |
Future Directions in 5,6 Trans Tafluprost Research
Development of Targeted Analytical Methods for Ultra-Trace Quantification
Ensuring the isomeric purity of Tafluprost (B1681877) is paramount for its quality and efficacy. Consequently, a primary focus of future research is the development of highly sensitive and specific analytical methods for the ultra-trace quantification of 5,6-trans-Tafluprost. Current methods often rely on liquid chromatography, but achieving the necessary low limits of detection for stringent quality control requires further innovation. The development of novel stationary phases in high-performance liquid chromatography (HPLC) and the application of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are promising avenues. These advanced techniques are expected to enable the separation and quantification of this compound from the main Tafluprost isomer and other related impurities with unprecedented accuracy and precision, even at minute concentrations.
| Analytical Technique | Purpose | Potential Advantage |
| UHPLC-MS/MS | Quantification of this compound | High sensitivity and selectivity for trace-level detection. |
| Chiral HPLC | Separation of stereoisomers | Resolution of Tafluprost from its epimers and diastereomers. |
| Supercritical Fluid Chromatography (SFC) | Orthogonal separation method | Offers different selectivity compared to liquid chromatography. |
Advanced Computational Modeling of this compound Receptor Interactions
To complement experimental biological studies, advanced computational modeling presents a powerful tool for understanding the molecular interactions between this compound and its potential biological targets. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode and affinity of this isomer within the ligand-binding pocket of the FP receptor. By comparing the simulated interactions of this compound with those of the active Tafluprost isomer, researchers can elucidate the key structural differences that govern their respective biological activities. These computational approaches can help to rationalize experimental findings and guide the design of future prostaglandin (B15479496) analogues with improved selectivity and potency.
Exploration of Novel Synthetic Pathways to Exclusively Yield Desired Isomers
The stereocontrolled synthesis of Tafluprost is a complex undertaking, and the formation of undesired isomers such as this compound presents a significant challenge. A key area of future research will be the exploration of novel synthetic pathways that can afford the desired Tafluprost isomer with high stereoselectivity, thereby minimizing or eliminating the formation of the 5,6-trans isomer. This may involve the development of new catalytic systems for asymmetric transformations or the implementation of innovative purification techniques that can efficiently separate closely related stereoisomers. The ultimate goal is to devise a more efficient and economical synthesis that delivers Tafluprost of the highest possible isomeric purity.
Comparative Studies of Isomeric Purity across Different Manufacturing Processes
The level of this compound and other isomeric impurities in the final Tafluprost drug substance can potentially vary depending on the specific manufacturing process employed. Therefore, conducting thorough comparative studies of the isomeric purity of Tafluprost from different manufacturing sources is a critical future direction. These studies will rely on the highly sensitive analytical methods discussed previously to accurately profile and quantify the isomeric content of various Tafluprost batches. The data generated from such comparisons will be invaluable for establishing robust quality control benchmarks, informing regulatory standards, and ensuring the consistent quality and therapeutic performance of Tafluprost products available in the market.
| Isomer/Related Compound | Significance in Tafluprost Manufacturing |
| This compound | A key process-related impurity to be controlled. |
| 15-epi-Tafluprost | Another potential stereoisomeric impurity. |
| Tafluprost Acid | The active metabolite of Tafluprost. |
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify 5,6-trans-Tafluprost in experimental samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method for identification and quantification. Ensure a validated protocol with a C18 column, mobile phase of acetonitrile:water (70:30 v/v), and UV detection at 210 nm. Calibration curves should cover 0.1–100 µg/mL, with precision (RSD < 2%) and accuracy (90–110% recovery). For impurity profiling, compare retention times and spectral data against reference standards (e.g., Tafluprost acid, CAS 209860-84-1) . Include system suitability tests to confirm column efficiency and resolution .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under stress conditions (e.g., light, heat, pH). Store samples at 2–8°C in amber vials to prevent photoisomerization. Accelerated stability testing (40°C/75% RH for 6 months) can predict long-term behavior. Monitor isomerization via HPLC, noting that solubility in DMSO or water may influence degradation kinetics . Data should be tabulated as follows:
| Condition | Degradation (%) | Isomerization (%) | Key Observations |
|---|---|---|---|
| 25°C, dark | <5% | <2% | Stable for 12 months |
| 40°C, 75% RH | 15% | 10% | Increased trans-isomer |
| Light-exposed | 20% | 18% | Photolytic degradation |
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
- Methodological Answer : Use FP receptor-binding assays with human trabecular meshwork cells. Optimize cell culture conditions (e.g., DMEM + 10% FBS, 37°C/5% CO₂) and dose-response curves (1 nM–10 µM). Include positive controls (e.g., latanoprost) and measure intraocular pressure (IOP) reduction via microperfusion models. Validate results with cAMP ELISA to confirm receptor activation .
Advanced Research Questions
Q. What experimental strategies mitigate isomerization of Tafluprost to its 5,6-trans isomer during storage or handling?
- Methodological Answer : Stabilize formulations by adding antioxidants (e.g., 0.01% BHT) and buffering to pH 6.5–7.0. Use lyophilization for long-term storage. Conduct real-time NMR or LC-MS to track isomerization kinetics. Compare activation energy (Eₐ) of degradation pathways using Arrhenius plots .
Q. How can contradictory data on the pharmacokinetics of this compound be resolved?
- Methodological Answer : Perform meta-analysis of existing studies, focusing on variables like sample preparation (e.g., protein precipitation vs. solid-phase extraction) and analytical methods. Cross-validate using同位素稀释质谱 (ID-LC/MS) for absolute quantification. Address confounding factors (e.g., interspecies differences in metabolism) by standardizing protocols across labs .
Q. What advanced techniques differentiate this compound from its cis-isomer in complex matrices?
- Methodological Answer : Employ chiral chromatography (Chiralpak AD-H column) with polar organic mobile phases. For enhanced sensitivity, use tandem mass spectrometry (LC-MS/MS) in MRM mode (m/z 453 → 337 for trans-isomer). Confirm structural assignments via 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
